2-Fluoro-4-methylaniline

Vue d'ensemble

Description

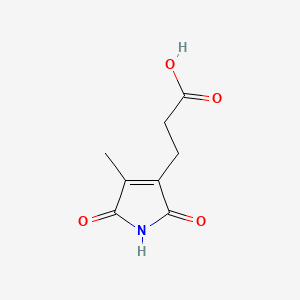

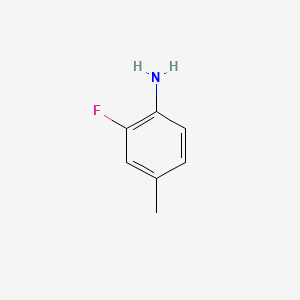

2-Fluoro-4-methylaniline , also known as 2-Fluoro-p-toluidine , is an organic compound with the chemical formula C₇H₈FN . It falls under the category of anilines , which are aromatic amines. The compound consists of a benzene ring substituted with a fluorine atom and a methyl group at the para position relative to the amino group. Its molecular weight is approximately 125.14 g/mol .

Synthesis Analysis

The synthesis of 2-Fluoro-4-methylaniline involves various methods, including Leimgruber-Batcho reaction . This reaction pathway allows for the introduction of the fluorine atom at the para position of the aromatic ring. Additionally, it has been employed in the preparation of other compounds, such as 6-chloro-5-fluoroindole and an (S)-amino alcohol derived from 2-Fluoro-4-methylaniline .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-methylaniline consists of a six-membered benzene ring with an amino group (NH₂), a fluorine atom (F), and a methyl group (CH₃) attached. The arrangement of atoms around the nitrogen atom results in a planar geometry . The compound’s structure plays a crucial role in its chemical reactivity and biological interactions .

Chemical Reactions Analysis

2-Fluoro-4-methylaniline can participate in various chemical reactions, including nucleophilic substitution , electrophilic aromatic substitution , and oxidation . These reactions lead to the formation of derivatives and functionalized compounds. For example, it can undergo halogenation, acylation, and condensation reactions .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis of Fluoroindoles

2-Fluoro-4-methylaniline: is utilized in the synthesis of 6-chloro-5-fluoroindole through the Leimgruber-Batcho reaction . This reaction is significant in medicinal chemistry for creating indole derivatives, which are core structures in many pharmaceuticals.

Preparation of Amino Alcohols

Another application involves the preparation of an (S)-amino alcohol , specifically 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol . Amino alcohols are valuable in organic synthesis and can serve as building blocks for pharmaceuticals.

Metabolic Studies

2-Fluoro-4-methylaniline: has been studied for its metabolism in rat liver microsomes using high-performance liquid chromatography (HPLC) . These studies help understand the metabolic pathways and potential toxicity of chemical compounds.

Thermochemical Research

The compound’s thermochemical properties, such as enthalpy of vaporization , have been investigated, providing essential data for understanding its behavior under various conditions .

Non-Miscibility with Water

Research into the solubility of 2-Fluoro-4-methylaniline shows that it is not miscible in water . This property is crucial for applications in non-aqueous solutions and could influence its use in certain chemical reactions.

Safety and Handling

Studies on the safe handling of 2-Fluoro-4-methylaniline have led to insights into appropriate storage conditions and protective measures to prevent oxidative degradation .

Safety And Hazards

Propriétés

IUPAC Name |

2-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEXBVHABAJPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196431 | |

| Record name | Benzenamine, 2-fluoro-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methylaniline | |

CAS RN |

452-80-2 | |

| Record name | 2-Fluoro-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-fluoro-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-methylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6EGC62G32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-fluoro-4-methylaniline metabolized in the liver?

A: Studies using rat liver microsomes reveal that 2-fluoro-4-methylaniline undergoes extensive metabolism, primarily through two pathways: side-chain C-hydroxylation and N-hydroxylation. [] C-hydroxylation leads to the formation of benzyl alcohols and benzaldehydes, while N-hydroxylation results in hydroxylamines and nitroso derivatives. Interestingly, a unique metabolite identified was a halogenated secondary amine, N-(4'-aminobenzyl)-4-methylaniline. [] Notably, aromatic ring hydroxylation was not a significant metabolic pathway.

Q2: What is the significance of the different halogenated 4-methylanilines in terms of toxicity?

A: Research suggests a correlation between the type of halogen substituent on 4-methylaniline and its rate of metabolism, which may influence its toxicity. For instance, the rate of side-chain C-hydroxylation increases with the size of the halogen atom: 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline < 2-bromo-4-methylaniline. [] Conversely, 2-chloro-4-methylaniline exhibits a higher rate of N-hydroxylation compared to the fluoro- and bromo- counterparts. This increased N-hydroxylation aligns with the observation that 2-chloro-4-methylaniline demonstrates higher mutagenicity compared to 2-bromo-4-methylaniline. []

Q3: Does 2-fluoro-4-methylaniline have any unique applications in chemistry?

A: 2-Fluoro-4-methylaniline serves as a key starting material in synthesizing a novel deoxyribonucleoside analog of deoxyguanosine. This analog, termed dH, utilizes a 4-fluoro-6-methylbenzimidazole moiety to closely mimic the shape and properties of guanine. [] dH exhibits stronger base-stacking interactions compared to natural bases and, when paired with a difluorotoluene isostere mimicking thymine, forms a stable base pair akin to the natural G-T wobble pair. [] This property makes dH a valuable tool for studying protein-DNA interactions and DNA mismatch repair mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.